molecular formula C10H9N3O B13170246 2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one CAS No. 1379318-14-5

2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one

Katalognummer: B13170246
CAS-Nummer: 1379318-14-5
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: HUXQBKPCVKAKEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, due to their ability to interact with various biological targets

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with suitable aldehydes or ketones in the presence of catalysts can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives can exhibit diverse chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

CAS-Nummer

1379318-14-5

Molekularformel

C10H9N3O

Molekulargewicht

187.20 g/mol

IUPAC-Name

2-amino-5,6-dihydro-3H-cyclopenta[f]benzimidazol-7-one

InChI

InChI=1S/C10H9N3O/c11-10-12-7-3-5-1-2-9(14)6(5)4-8(7)13-10/h3-4H,1-2H2,(H3,11,12,13)

InChI-Schlüssel

HUXQBKPCVKAKEF-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=CC3=C(C=C21)NC(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.